molecular formula C5H11NO2 B1426250 (R)-1,4-oxazepan-6-ol CAS No. 1022915-33-8

(R)-1,4-oxazepan-6-ol

Cat. No. B1426250
M. Wt: 117.15 g/mol
InChI Key: AJQUDIYIICBQDR-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1,4-Oxazepan-6-ol, also known as (R)-oxazepam, is a synthetic organic compound that has been widely used in the scientific research community for a variety of applications. It is a chiral compound, meaning it has two stereoisomers, one with the R-configuration, and one with the S-configuration. (R)-oxazepam is a white crystalline solid with a melting point of 138-140°C. It is soluble in water and alcohol, and is used in a variety of biochemical and physiological studies.

Scientific Research Applications

Biodegradable Polymer Synthesis

A significant application of (R)-1,4-oxazepan-6-ol derivatives is in the synthesis of biodegradable polymers. Xin Wang and N. Hadjichristidis (2020) detailed the synthesis of poly(ester amide)s (PEAs) through organocatalytic ring-opening polymerization of N-acylated-1,4-oxazepan-7-one monomers. These PEAs, synthesized from N-acylated-4-piperidones, are considered potential biodegradable alternatives to poly(2-oxazoline)s (Wang & Hadjichristidis, 2020).

Novel Route to Derivatives

E. Vessally et al. (2016) discussed the synthesis of 1,4-oxazepane and 1,4-diazepane derivatives from N-propargylamines, highlighting their importance as versatile building blocks in organic synthesis. This work provided insights into recent developments in the synthesis of these compounds and their mechanistic aspects (Vessally et al., 2016).

Synthesis of N-Boc (2R)-1,4-Oxazepane-2-Carboxylic Acid

C. Aurell and colleagues (2014) developed a synthesis for N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, a compound potentially useful in medicinal chemistry. Key to this process was a lipase-catalyzed regioselective lactamization, using SpinChem rotating flow cell technology for enzyme recycling and simplification of the process (Aurell et al., 2014).

Dopamine D4 Receptor Ligands

K. Audouze et al. (2004) synthesized a series of 2,4-disubstituted morpholines and 2,4-disubstituted 1,4-oxazepanes as selective ligands for the dopamine D4 receptor. Their work included a 3D-QSAR analysis to better understand the relationship between chemical structure and biological activity, which is crucial in developing effective antipsychotics (Audouze et al., 2004).

properties

IUPAC Name

(6R)-1,4-oxazepan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-5-3-6-1-2-8-4-5/h5-7H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQUDIYIICBQDR-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301301620
Record name (6R)-Hexahydro-1,4-oxazepin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1,4-oxazepan-6-ol

CAS RN

1022915-33-8
Record name (6R)-Hexahydro-1,4-oxazepin-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1022915-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6R)-Hexahydro-1,4-oxazepin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1,4-oxazepan-6-ol
Reactant of Route 2
(R)-1,4-oxazepan-6-ol
Reactant of Route 3
(R)-1,4-oxazepan-6-ol
Reactant of Route 4
(R)-1,4-oxazepan-6-ol
Reactant of Route 5
(R)-1,4-oxazepan-6-ol
Reactant of Route 6
(R)-1,4-oxazepan-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.